While none of the provided papers explicitly discuss 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione, several papers focus on structurally similar quinoxaline derivatives and their applications. For instance, one paper investigates quinoxalinone derivatives as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications []. Another paper examines the synthesis and biological activities of alkylated isatin derivatives []. The structural similarities between these compounds and 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione suggest potential research avenues for the latter.
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry, particularly in the development of anticancer agents. Its molecular formula is and it has a molar mass of approximately 287.09 g/mol .
This compound can be classified under the category of brominated heterocycles and fluorinated compounds, which are known for their diverse applications in pharmaceuticals. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties and biological activities. It is often synthesized for research purposes and is available from various chemical suppliers .
The synthesis of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione typically involves multi-step organic reactions. One common method includes:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The synthesis may involve solvents such as dimethylformamide or dichloromethane, and catalysts may be used to enhance reaction rates. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione features a fused bicyclic system with a bromine atom at position six and a fluorine atom at position seven. The ethyl group is located at position one, contributing to its hydrophobic characteristics.
Key structural data includes:
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione can undergo various chemical reactions typical for quinoxaline derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione in biological systems primarily involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. It is hypothesized that this compound may act as an inhibitor of certain kinases or other proteins involved in cancer progression.
Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic signals .
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is characterized by:
Key chemical properties include:
Relevant analyses include melting point determination and spectroscopic studies to assess purity and structural integrity .
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione has potential applications in:
Its unique structural features make it a valuable candidate in drug discovery programs aimed at treating various malignancies .
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile biological activities and capacity for structural diversification. Characterized by a benzene ring fused to a pyrazine ring (molecular formula C₈H₆N₂), this heterocyclic system serves as the foundation for numerous pharmacologically active compounds, including FDA-approved drugs such as the antibiotic carbadox, the glaucoma therapeutic brimonidine, and the anticancer agent erdafitinib [7]. The intrinsic physicochemical properties of the quinoxaline core—including its moderate water solubility, aromatic stability, and balanced hydrophobic/hydrophilic character—facilitate interactions with diverse biological targets [7]. Modifications at the C2, C3, C6, and C7 positions enable fine-tuning of electronic, steric, and hydrogen-bonding properties, making quinoxalines adaptable to drug discovery campaigns targeting neurological disorders, infectious diseases, and cancer [5] [9].
The strategic incorporation of bromine and fluorine atoms at the C6 and C7 positions of the quinoxaline nucleus, as exemplified in 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione (CAS# 1400644-97-4), confers distinct advantages for biological activity and molecular recognition. These halogen substitutions operate through three primary mechanisms:
Table 1: Key Identifiers of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
Property | Value | Source |
---|---|---|
CAS Number | 1400644-97-4 | [2] [4] |
Molecular Formula | C₁₀H₈BrFN₂O₂ | [1] [6] |
Molecular Weight | 287.09 g/mol | [4] [6] |
IUPAC Name | 6-bromo-1-ethyl-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | [4] |
Purity Specification | ≥95% | [2] [6] |
Canonical SMILES | CCN1C2=C(C=C(Br)C(F)=C2)NC1=O | [4] |
The ethyl group at N1 and the 2,3-dione moiety constitute critical pharmacophoric elements governing target affinity and physicochemical behavior:
NMDA Receptor Affinity: Electrophysiological studies on quinoxaline diones demonstrate that N1-alkylation (ethyl, methyl) enhances glycine site antagonism at NMDA receptors. The ethyl group’s optimal chain length balances steric tolerance (Ki ~0.37–8.1 μM) while minimizing off-target activity at AMPA/kainate receptors [3].
2,3-Dione Moiety:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2